molecular formula C8H9KNO5 B018065 Clavulanate:Cellulose CAS No. 61177-45-5

Clavulanate:Cellulose

Cat. No.: B018065
CAS No.: 61177-45-5
M. Wt: 238.26 g/mol
InChI Key: FERIANDDKNFRJI-JSYANWSFSA-N
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Description

Clavulanate potassium is a compound formed by combining clavulanic acid with potassium. It is primarily used in conjunction with beta-lactam antibiotics, such as amoxicillin, to enhance their efficacy by inhibiting beta-lactamase enzymes. These enzymes can break down beta-lactam antibiotics and render them ineffective. Clavulanate potassium itself has no significant antibacterial activity but plays a crucial role in preventing antibiotic resistance .

Mechanism of Action

Target of Action

Clavulanate is a β-lactam antibiotic related to the penicillins . It competitively and irreversibly inhibits a wide variety of β-lactamases, which are commonly found in microorganisms that are resistant to penicillins and cephalosporins . These β-lactamases are the primary targets of clavulanate . On the other hand, cellulase, an enzyme that breaks down cellulose, targets cellulose, a complex carbohydrate that forms the cell wall of plants .

Mode of Action

Clavulanate acts as a ‘suicide’ inhibitor of β-lactamases . It binds to these enzymes in an irreversible manner, preventing them from inactivating certain β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamases . Cellulase, on the other hand, interacts with cellulose by breaking the β-1,4-glycosidic bonds that hold the glucose units together . This results in the depolymerization of cellulose, converting it into simpler sugars .

Biochemical Pathways

The biosynthesis of clavulanate in Streptomyces clavuligerus involves a unique mechanism that is different from other β-lactam compounds . Large regions of the S. clavuligerus genome are involved in clavulanate biosynthesis . The biosynthesis of cellulose, on the other hand, involves the action of cellulose synthases . These enzymes polymerize glucose units to form cellulose .

Pharmacokinetics

Clavulanate is well absorbed after oral administration . It undergoes extensive hepatic metabolism and is excreted renally . The terminal half-lives of amoxicillin and clavulanate are approximately 1.27 hours and 1.03 hours, respectively . This suggests that there is no notable dose-to-dose accumulation on repeat dosing with a twice-daily regimen .

Result of Action

The action of clavulanate results in the enhancement of the antibacterial activity of β-lactam antibiotics . It prevents these antibiotics from being degraded by β-lactamases, thereby broadening their spectrum of susceptible bacterial infections . The action of cellulase on cellulose results in the breakdown of this complex carbohydrate into simpler sugars . This can be utilized in various industrial applications, such as the production of biofuels .

Action Environment

The action of clavulanate and cellulase can be influenced by various environmental factors. For instance, the storage conditions of clavulanate can affect its stability . It should be stored in a dry and well-ventilated place, away from water, as it is heat sensitive . The action of cellulase on cellulose can also be influenced by factors such as pH and temperature . Optimizing these conditions can enhance the efficiency of cellulose degradation .

Biochemical Analysis

Biochemical Properties

Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .

Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .

Cellular Effects

The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .

Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .

Molecular Mechanism

The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .

The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .

Temporal Effects in Laboratory Settings

The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .

Dosage Effects in Animal Models

The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .

Metabolic Pathways

The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .

The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .

Transport and Distribution

The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .

Subcellular Localization

The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of clavulanate potassium involves several steps. One common method includes dissolving clavulanic tert-butylamine powder in an isopropyl alcohol solution to prepare a clavulanic tert-butylamine-isopropyl alcohol solution. This solution is then combined with a potassium ethylhexanoate-isopropyl alcohol solution until complete crystallization occurs. The resulting product is then filtered, washed, and dried to obtain clavulanate potassium .

Industrial Production Methods

In industrial settings, the production of clavulanate potassium often involves biofermentation followed by extraction and crystallization processes. The production environment is carefully controlled to maintain low temperatures and humidity to ensure the stability of the product. Liquid nitrogen cryogenics may be used during the leaching process to protect the compound from degradation .

Chemical Reactions Analysis

Types of Reactions

Clavulanate potassium undergoes various chemical reactions, including:

    Oxidation: Clavulanate potassium can be oxidized under specific conditions, although this is not a common reaction in its typical applications.

    Reduction: Reduction reactions are less common for clavulanate potassium.

    Substitution: Clavulanate potassium can undergo substitution reactions, particularly in the presence of beta-lactamase enzymes.

Common Reagents and Conditions

Common reagents used in reactions involving clavulanate potassium include beta-lactam antibiotics (e.g., amoxicillin), isopropyl alcohol, and potassium ethylhexanoate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed

The primary product formed from reactions involving clavulanate potassium is the inactivation of beta-lactamase enzymes, which allows beta-lactam antibiotics to remain effective against bacterial infections .

Scientific Research Applications

Clavulanate potassium has a wide range of scientific research applications, including:

Properties

CAS No.

61177-45-5

Molecular Formula

C8H9KNO5

Molecular Weight

238.26 g/mol

IUPAC Name

potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1

InChI Key

FERIANDDKNFRJI-JSYANWSFSA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K]

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K]

61177-45-5

Pictograms

Flammable; Irritant; Health Hazard

Related CAS

58001-44-8 (Parent)

Synonyms

BRL 14151
BRL-14151
BRL14151
Clavulanate
Clavulanate Potassium
Clavulanate, Potassium
Clavulanate, Sodium
Clavulanic Acid
Clavulanic Acid, Monopotassium Salt
Clavulanic Acid, Monosodium Salt
MM 14151
MM-14151
MM14151
Potassium Clavulanate
Potassium, Clavulanate
Sodium Clavulanate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavulanate:Cellulose
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Reactant of Route 5
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Reactant of Route 6
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